



Application Notes and Protocols for Muscle Contraction Studies

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Compound of Interest		
Compound Name:	Buramate	
Cat. No.:	B1668065	Get Quote

Disclaimer: Initial searches for a specific "Buramate protocol" for muscle contraction studies did not yield results for a compound or protocol under that exact name. It is possible that "Buramate" is a novel, proprietary, or less-publicized compound, or the name may be a variant of another substance. Based on the available scientific literature, this document details protocols for Burosumab, a therapeutic agent extensively studied for its effects on muscle function, which may be relevant to the user's interest. Additionally, a brief overview of protocols involving Butyrate and general Carbamate-based muscle relaxants is provided as potential alternatives.

Burosumab Protocol for Muscle Function Studies in X-linked Hypophosphatemia (XLH)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Burosumab is a monoclonal antibody that targets fibroblast growth factor 23 (FGF23), a hormone that regulates phosphate metabolism. In patients with X-linked hypophosphatemia (XLH), excessive FGF23 activity leads to chronic hypophosphatemia, causing impaired bone mineralization and muscle weakness. Clinical studies have demonstrated that Burosumab can improve symptoms of pain, fatigue, and stiffness, and enhance performance in muscle function tests.[1]





Data Presentation: Summary of Quantitative Data from Burosumab Clinical Trials

The following table summarizes key quantitative outcomes from a clinical study investigating the effect of Burosumab on muscle function in adults with XLH.



Parameter	Baseline (Mean ± SD or as indicated)	Post-Treatment (12 weeks) (Mean ± SD or as indicated)	Key Finding	Reference
6-Minute Walk Test (6MWT)	Varies by individual	Improved performance	Significant improvement in walking distance.	[1]
Sit to Stand (STS) Test	Varies by individual	Improved performance	Significant improvement in the time taken to perform the test.	[1]
Muscle Strength	No significant change reported	No significant change reported	Muscle strength did not significantly change over the 3-month study period.	[1]
ATP Synthesis Rates	No significant change reported	No significant change reported	ATP synthesis rates in skeletal muscle did not change significantly.	[1]
Intracellular Muscle Phosphate	Normal	Normal	Intracellular phosphate concentrations in skeletal muscle were normal and remained so.	
Patient-Reported Symptoms	Pain, fatigue, stiffness present	All symptoms improved	Significant reduction in pain, fatigue, and stiffness.	



Experimental Protocols

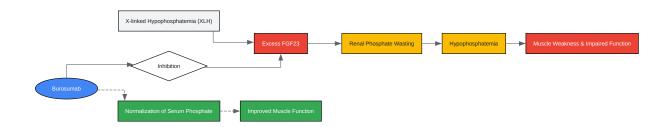
- 1. Study Design and Participant Recruitment:
- Objective: To determine if Burosumab increases adenosine triphosphate (ATP) synthesis in skeletal muscle and improves muscle function in treatment-naive adults with XLH.
- Participants: Symptomatic, untreated adults diagnosed with X-linked hypophosphatemia.
- Exclusion Criteria: Patients undergoing therapy with supplemental phosphate and calcitriol should discontinue treatment 2 weeks prior to enrollment.
- 2. Burosumab Administration Protocol:
- Dosage: 1 mg/kg of Burosumab administered every 4 weeks.
- Duration: 12 weeks of treatment.
- Route of Administration: Subcutaneous injection.
- 3. Muscle Function Assessment Protocol:
- 6-Minute Walk Test (6MWT):
 - Procedure: Patients are instructed to walk as far as they can in 6 minutes along a flat, unobstructed corridor.
 - Data Collection: The total distance walked is recorded.
- Sit to Stand (STS) Test:
 - Procedure: Patients are asked to rise from a standard height chair to a full standing position and then sit back down again, repeated for a set number of repetitions or a set time.
 - Data Collection: The time to complete the test or the number of repetitions in a given time is recorded.
- 4. ATP Synthesis Measurement Protocol (31P Magnetic Resonance Spectroscopy):

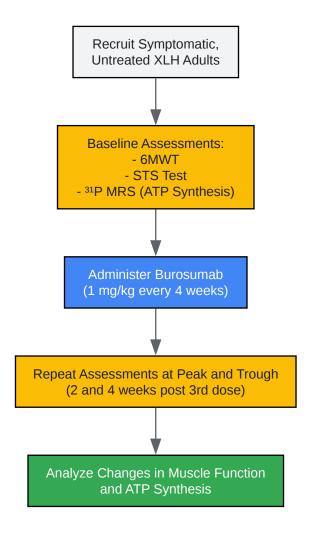


- Technique: ³¹P magnetic resonance spectroscopy (MRS) saturation transfer technique.
- Target Muscle: Right calf muscle (gastrocnemius).
- Procedure:
 - Baseline ATP synthesis rates are measured before initiation of Burosumab treatment.
 - Repeat measurements are taken at 2 weeks ("peak") and 4 weeks ("trough") after the third dose of Burosumab.
 - Muscle tissue phosphorus concentration and ATP flux rates are assessed.

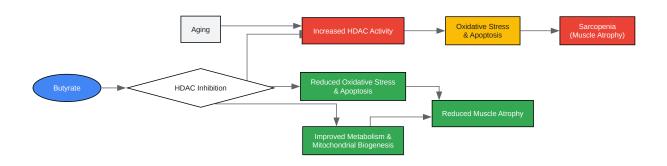
Mandatory Visualization

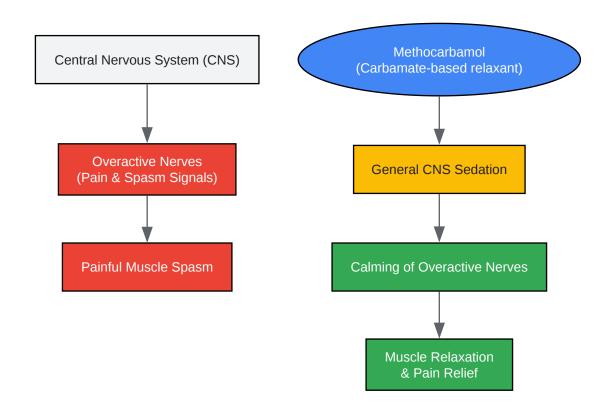












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References



- 1. Effect of Burosumab on Muscle Function and Strength, and Rates of ATP Synthesis in Skeletal Muscle in Adults With XLH - PubMed [pubmed.ncbi.nlm.nih.gov]
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